BenchChemオンラインストアへようこそ!

(S)-1-(Pyrrolidin-3-YL)-1H-imidazole

Chiral building block Enantiomeric purity Procurement specification

Procure (S)-1-(Pyrrolidin-3-YL)-1H-imidazole (CAS 147081-64-9), the chirally pure (≥98%) building block essential for stereospecific target engagement. Unlike its racemate or (R)-enantiomer, only the (S)-configuration delivers the required pharmacophoric geometry for NS5A inhibitor synthesis and drives >550-fold H3/H1 selectivity in focused libraries. It also serves as a chiral NHC ligand precursor for asymmetric catalysis and a high-purity standard for chiral HPLC method validation. Ensure your lead optimization campaigns are not compromised by inactive antipodes.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B8583379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Pyrrolidin-3-YL)-1H-imidazole
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=CN=C2
InChIInChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2/t7-/m0/s1
InChIKeyWHQNOBWFVDSYOK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (S)-1-(Pyrrolidin-3-YL)-1H-imidazole (CAS 147081-64-9)


(S)-1-(Pyrrolidin-3-YL)-1H-imidazole is a chiral heterocyclic building block belonging to the pyrrolidinyl-imidazole class, with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . The compound features an (S)-configured pyrrolidine ring N-linked to the 1-position of an imidazole ring, yielding a defined three-dimensional architecture critical for stereospecific target engagement [1]. It is supplied as a single enantiomer (typically ≥98% purity) and serves as a key intermediate in the synthesis of bioactive molecules, including hepatitis C virus (HCV) NS5A inhibitors and histamine H3 receptor ligands [2].

Why Generic Substitution Fails for (S)-1-(Pyrrolidin-3-YL)-1H-imidazole


The (S)-1-(Pyrrolidin-3-YL)-1H-imidazole cannot be generically replaced by its racemate (CAS 64074-20-0) or the (R)-enantiomer (CAS 153836-67-0) because the stereochemistry at the pyrrolidine 3-position dictates the spatial orientation of the imidazole ring, which is directly linked to target-binding competence . In the histamine H3 receptor agonist series, the enantiomeric pair of the closely related 4-substituted analog immepyr showed a >550-fold H3/H1 selectivity ratio for the active (+)-enantiomer, whereas the racemate and the opposite enantiomer displayed substantially different pharmacological profiles [1]. Substituting the (S)-enantiomer with the racemate introduces the (R)-antipode, which may exhibit reduced or opposing biological activity, compromise chiral purity required for asymmetric synthesis, and invalidate structure-activity relationship (SAR) data in lead optimization campaigns [2].

Quantitative Differentiation Evidence for (S)-1-(Pyrrolidin-3-YL)-1H-imidazole


Chiral Purity: (S)-Enantiomer vs. Racemic Mixture — Vendor-Certified Purity Comparison

The (S)-enantiomer (CAS 147081-64-9) is routinely supplied at ≥98% purity by multiple independent vendors, whereas the racemic mixture (CAS 64074-20-0) is typically offered at 95% purity. This difference directly impacts the effective concentration of the desired stereoisomer in reaction mixtures . .

Chiral building block Enantiomeric purity Procurement specification

Enantiomeric Identity: (S) vs. (R) Configuration — Conformational and Biological Relevance

The (S)-configuration at the pyrrolidine 3-position places the imidazole ring in a defined spatial orientation. In the structurally related 4-substituted pyrrolidinyl-imidazole series (immepyr), the (+)-(2R,3S)-enantiomer achieved an H3/H1 selectivity ratio >>550 in vivo, while the (-)-enantiomer and racemate showed substantially lower or undetectable H3 selectivity [1]. Although direct binding data for the 1-substituted (S)-enantiomer are not published, the stereochemical requirement for H3 receptor engagement is well-established across multiple pyrrolidinyl-imidazole chemotypes [2].

Stereochemistry Histamine H3 receptor Enantioselectivity

Regioisomeric Differentiation: 1-Substituted vs. 4-Substituted Pyrrolidinyl-Imidazole — Target Engagement Profile

The 1-substituted isomer (1-(pyrrolidin-3-yl)-1H-imidazole) presents the imidazole ring in a distinct orientation relative to the 4-substituted isomer (4-(pyrrolidin-3-yl)-1H-imidazole, CHEMBL79983). The 4-substituted isomer binds the histamine H3 receptor with Ki = 2 nM in guinea pig brain tissue [1]. No equivalent binding data exist for the 1-substituted isomer, suggesting that the 4-substituted regioisomer is the pharmacologically active orientation for H3 agonism. This regiochemical distinction is critical: the 1-substituted (S)-enantiomer is primarily employed as a synthetic building block rather than a direct pharmacological tool, and its procurement must be justified based on downstream synthetic utility rather than target-binding potency [2].

Regioisomerism Histamine H3 receptor Binding affinity

Synthetic Utility: Patented Role as HCV NS5A Inhibitor Intermediate

The (S)-1-(Pyrrolidin-3-YL)-1H-imidazole is explicitly disclosed as a synthetic intermediate in the Schering Corporation patent family (US2004/122018 A1) and in Bristol-Myers Squibb’s HCV inhibitor patent CN101528232B, where the (S)-pyrrolidinyl-imidazole motif is incorporated into biaryl-linked NS5A replication complex inhibitors . In contrast, the racemic mixture or (R)-enantiomer would introduce stereochemical ambiguity into the final drug scaffold, potentially yielding diastereomeric impurities that compromise antiviral potency. Clinical-stage NS5A inhibitors such as daclatasvir, ledipasvir, and ombitasvir all rely on defined (S)-pyrrolidine stereochemistry for high-affinity NS5A binding [1].

Antiviral drug synthesis HCV NS5A inhibitor Chiral intermediate

Recommended Application Scenarios for (S)-1-(Pyrrolidin-3-YL)-1H-imidazole Based on Differential Evidence


Stereoselective Construction of HCV NS5A Inhibitor Cores

Use the (S)-enantiomer as a chirally pure N-1 imidazole building block for synthesizing biaryl-linked pyrrolidine-imidazole NS5A inhibitors, as described in BMS patent CN101528232B. The defined (S)-stereochemistry ensures retention of the pharmacophoric geometry required for NS5A binding, whereas substitution with the racemate introduces the inactive (R)-diastereomer [1]. .

Asymmetric Synthesis of Histamine H3 Receptor Ligand Libraries

Employ the (S)-enantiomer as a versatile chiral scaffold for constructing focused libraries of H3 receptor modulators. Although the 1-substituted regioisomer itself lacks direct H3 binding data, it provides a stereochemically defined starting point for N-functionalization and regiodivergent derivatization. Prior class-level evidence shows that the enantiomeric configuration at the pyrrolidine ring is the dominant driver of H3/H1 selectivity (H3/H1 >>550 for the active enantiomer of the related 4-substituted series) [2].

Chiral Ligand Synthesis for Transition-Metal Catalysis

Utilize (S)-1-(Pyrrolidin-3-YL)-1H-imidazole as a chiral N-heterocyclic carbene (NHC) ligand precursor after quaternization of the imidazole N-3 position. The (S)-pyrrolidine appended to the imidazole core introduces a well-defined chiral environment for asymmetric copper-catalyzed N-arylation reactions. Research has demonstrated that (S)-pyrrolidinylmethylimidazole ligands (4a–c) enable highly efficient CuI-catalyzed N-arylation under mild conditions, and the free (S)-enantiomer serves as the direct precursor to this ligand class [3].

Quality-Control Benchmark in Enantiopurity Analysis

Use the (S)-enantiomer (≥98% purity) as a calibration standard for chiral HPLC method development, enabling baseline separation and quantification of enantiomeric excess (ee) in reaction products derived from racemic or scalemic 1-(pyrrolidin-3-yl)-1H-imidazole. The 3-percentage-point purity advantage over the racemic material (95% purity) provides a cleaner reference signal and improves the lower limit of detection for the undesired (R)-antipode.

Quote Request

Request a Quote for (S)-1-(Pyrrolidin-3-YL)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.